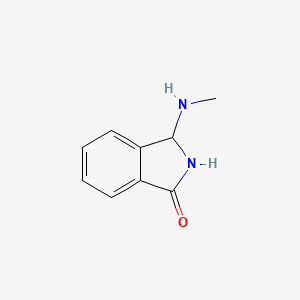

3-(Methylamino)isoindolin-1-one

Description

Properties

IUPAC Name |

3-(methylamino)-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-10-8-6-4-2-3-5-7(6)9(12)11-8/h2-5,8,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINQDYDKFAVPNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1C2=CC=CC=C2C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methylamino Isoindolin 1 One and Analogous Structures

Direct Synthesis Routes to 3-(Methylamino)isoindolin-1-one

Direct and efficient access to the this compound framework is paramount for its exploration in various chemical and biological contexts. Modern synthetic approaches have increasingly focused on one-pot cascade reactions and sophisticated cyclization strategies to streamline the synthetic process, enhance atom economy, and control stereoselectivity.

One-Pot Cascade Reactions and Multi-Component Approaches

One-pot cascade reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, represent a highly efficient strategy for the synthesis of complex molecules like 3-aminoisoindolin-1-ones. These methods are prized for their operational simplicity and reduced environmental impact.

The synthesis of isoindolin-1-one (B1195906) derivatives can be achieved through elegant tandem sequences that combine addition, cyclization, and rearrangement steps. For instance, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles with suitable pronucleophiles can lead to the formation of highly substituted isoindolin-1-ones. nih.govfigshare.com These reactions often proceed under mild, metal-free conditions, initiated by a simple and inexpensive base like potassium carbonate. nih.govfigshare.com The sequence can involve up to six elemental steps in a single pot, showcasing the power of cascade catalysis. nih.gov

Another approach involves the tandem Michael addition/intramolecular cyclization of specifically designed precursors. For example, the reaction of 2-(o-(methoxycarbonyl)phenyl)-2,3-allenoates with organozinc reagents initiates a tandem Michael addition followed by an intramolecular cyclization to furnish isocoumarin (B1212949) derivatives, a related heterocyclic system. nih.gov Adapting such strategies to nitrogen-based nucleophiles is a key area of research for accessing the isoindolin-1-one core.

Lithiation has proven to be a powerful tool for the regioselective synthesis of isoindolin-1-ones. A notable example is the n-BuLi-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides. acs.orgresearchgate.netnih.gov This methodology facilitates the exclusive N-cyclization of the amide functional group, which is an ambident nucleophile. The process is effective for primary amides and furnishes the desired isoindolinones in yields ranging from 38% to 94%. acs.orgresearchgate.netnih.gov A key feature of this reaction is the Z-stereochemistry observed in the resulting exocyclic double bond. acs.orgresearchgate.netnih.gov The proposed mechanism involves the formation of either a vinylic anion or an intimate ion pair intermediate. acs.orgresearchgate.net

Table 1: Selected Examples of BuLi-Mediated Iodoaminocyclization of 2-(1-Alkynyl)benzamides acs.orgacs.org

| Starting Material (2-(1-Alkynyl)benzamide) | Product | Yield (%) |

| 2-(Phenylethynyl)benzamide | (Z)-3-((Iodo(phenyl)methylene)isoindolin-1-one | 94 |

| 2-((4-Methoxyphenyl)ethynyl)benzamide | (Z)-3-((Iodo(4-methoxyphenyl)methylene)isoindolin-1-one | 85 |

| 2-((4-Chlorophenyl)ethynyl)benzamide | (Z)-3-((4-Chlorophenyl)(iodo)methylene)isoindolin-1-one | 88 |

| 2-(Hex-1-yn-1-yl)benzamide | (Z)-3-(1-Iodohexylidene)isoindolin-1-one | 72 |

Reaction Conditions: n-BuLi, I2/ICl, THF, -78 °C to rt.

Electrophilic Cyclization Strategies

Electrophilic cyclization offers a complementary approach to the synthesis of isoindolin-1-ones, often proceeding under mild conditions and allowing for the introduction of diverse functionalities.

Halogenating agents can act as electrophiles to initiate the cyclization of unsaturated amides. The use of iodine (I₂) or other iodine sources like N-iodosuccinimide (NIS) in the cyclization of 2-(1-alkynyl)benzamides has been a subject of detailed study. rsc.orgnih.gov It is crucial to note that the outcome of this reaction is highly dependent on the reaction conditions and the nature of the substrate. While some reports initially suggested the formation of isoindolin-1-ones, a correction later clarified that under the specified electrophilic iodocyclization conditions, the reaction proceeds via O-cyclization to yield cyclic imidates instead. nih.gov This highlights the ambident nucleophilicity of the amide group and the fine balance between N- and O-cyclization pathways.

However, carefully controlled halogen-mediated cyclizations can lead to the desired isoindolin-1-one core. For instance, the use of a palladium catalyst in conjunction with an oxidant can facilitate the cyclization of appropriately substituted benzamides. organic-chemistry.org Furthermore, hypervalent iodine reagents have been employed in oxidative cyclization reactions of various unsaturated systems, suggesting their potential applicability to the synthesis of isoindolin-1-ones under the right conditions. nih.govbeilstein-journals.org

The cyclization of o-(1-alkynyl)benzamides is a versatile and widely explored route to 3-substituted isoindolin-1-ones. As discussed previously, this can be achieved through lithiation-based methods. acs.orgresearchgate.netnih.gov Additionally, electrophile-promoted cyclizations offer a powerful alternative. rsc.org

Chiral phosphoric acids have been utilized as catalysts for the enantioselective intramolecular tandem cyclization of specifically designed o-alkynylbenzamides. This approach has led to the successful synthesis of biologically relevant spiro-isoindolinone-indoles with good to high enantioselectivities (up to 93% ee). rsc.org The reaction proceeds through a controlled cascade, showcasing the potential for asymmetric synthesis of complex isoindolin-1-one analogs. rsc.org

The choice of reaction conditions and catalyst is critical in directing the regioselectivity of the cyclization. While electrophilic conditions with iodine alone can favor O-cyclization to form cyclic imidates, the use of n-BuLi prior to the addition of an iodine source directs the reaction towards N-cyclization, yielding the desired isoindolin-1-one framework. acs.orgnih.gov

Table 2: Comparison of Cyclization Pathways for 2-(1-Alkynyl)benzamides

| Method | Reagents | Major Product | Reference |

| Lithiation-Iodocyclization | 1. n-BuLi 2. I₂/ICl | (Z)-3-(Iodomethylene)isoindolin-1-one | acs.orgnih.gov |

| Electrophilic Iodocyclization | I₂ | (Z)-3-(Iodomethylene)isobenzofuran-1(3H)-imine (Cyclic Imidate) | nih.gov |

| Chiral Acid Catalysis | Chiral Phosphoric Acid | Spiro-isoindolinone-indoles | rsc.org |

Reductive Amination and Amidation Approaches

Reductive amination and amidation represent a cornerstone in the synthesis of N-substituted isoindolin-1-ones, including this compound. These methods typically involve the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine or enamine, or the direct reaction of a carboxylic acid derivative with an amine followed by cyclization.

A prominent strategy involves the reductive C-N coupling and subsequent intramolecular amidation of 2-carboxybenzaldehyde (B143210) with primary amines. organic-chemistry.org This approach leverages the dual reactivity of the starting material, containing both an aldehyde for imine formation and a carboxylic acid for the final lactamization. The use of ultrathin platinum nanowires as a catalyst under a hydrogen atmosphere has been shown to be highly effective for this transformation, affording a variety of N-substituted isoindolinones in excellent yields. organic-chemistry.org

Another effective one-pot procedure for the synthesis of N-substituted isoindolin-1-ones is the reductive amination/lactamization of methyl 2-formylbenzoate. This method utilizes a primary amine, such as methylamine (B109427), which reacts with the aldehyde group to form an imine that is subsequently reduced in situ. The resulting secondary amine then undergoes intramolecular cyclization with the ester group to form the desired isoindolin-1-one.

A similar strategy can be employed starting from 2-cyanobenzaldehyde (B126161). The cyano group can be reduced to a primary amine, which can then undergo intramolecular reaction with the aldehyde, or the aldehyde can first react with an external amine, followed by transformations involving the cyano group to facilitate cyclization. researchgate.net

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2-Carboxybenzaldehyde | Primary Amine, Pt Nanowires, H₂ | N-Substituted Isoindolinone | Excellent | organic-chemistry.org |

| Methyl 2-Formylbenzoate | Methylamine, Reducing Agent | This compound | High | |

| 2-Cyanobenzaldehyde | Methylamine, Reducing Agent | Analogous Isoindolinone Structures | Moderate to Good | researchgate.net |

Metal-Catalyzed Synthetic Protocols

The use of transition metal catalysts has revolutionized the synthesis of heterocyclic compounds, and isoindolinones are no exception. Palladium and copper-catalyzed reactions offer powerful tools for the construction of the this compound scaffold with high efficiency and functional group tolerance.

Palladium-Catalyzed Reactions

Palladium catalysts are particularly versatile, enabling a range of transformations including cross-coupling/cyclization sequences and carbonylation strategies.

Palladium-catalyzed cross-coupling reactions followed by an intramolecular cyclization cascade are a powerful method for the synthesis of substituted isoindolinones. One such approach involves the intramolecular cyclization of 2-iodobenzamides. organic-chemistry.org In this type of reaction, a palladium catalyst facilitates the formation of a carbon-nitrogen bond, leading to the isoindolinone ring system. These reactions often proceed under mild conditions and can tolerate a wide variety of functional groups.

Palladium-catalyzed carbonylation reactions provide a direct route to isoindolinones by incorporating a carbonyl group from carbon monoxide gas or a CO surrogate. A notable example is the palladium-catalyzed carbonylation of 2-bromoanilines with 2-formylbenzoic acid. nih.gov This process involves the formation of an amide bond followed by a palladium-catalyzed intramolecular cyclization, yielding the isoindolinone structure. This method is highly versatile and allows for the synthesis of a diverse range of functionalized isoindolinones in good to excellent yields. nih.gov

| Substrate | Catalyst | Reaction Type | Product | Yield (%) | Reference |

| 2-Iodobenzamide derivative | Palladium Catalyst | Intramolecular Cyclization | 3-Substituted Isoindolinone | Good | organic-chemistry.org |

| 2-Bromoaniline and 2-Formylbenzoic Acid | Palladium Catalyst, CO | Carbonylative Cyclization | N-Arylisoindolinone | Good to Excellent | nih.gov |

Copper-Catalyzed Methodologies

Copper catalysts offer a cost-effective and efficient alternative to palladium for the synthesis of isoindolinones. These catalysts can promote various coupling and cyclization reactions leading to the desired heterocyclic core.

Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O), often in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is an effective catalytic system for the synthesis of substituted isoindolinones. For instance, copper(I) iodide, a related copper catalyst, has been shown to efficiently catalyze the deformylative C-N coupling of formamides with isoindolinone-3-ols to provide C(3)-amino substituted isoindolinones. ias.ac.in This demonstrates the utility of copper in forming the crucial C-N bond at the 3-position.

Furthermore, Cu(OAc)₂·H₂O has been utilized in the oxidation of N-substituted isoindolinones to the corresponding phthalimides, highlighting its reactivity at the C3 position of the isoindolinone core. arkat-usa.org While a direct synthesis of this compound using a Cu(OAc)₂·H₂O/DBU system from simple precursors is a specific application, the principles of copper-catalyzed amination reactions on isoindolinone precursors are well-established. DBU typically acts as a non-nucleophilic base to facilitate the reaction, for example, by deprotonating the amine nucleophile.

| Substrates | Catalyst System | Reaction Type | Product | Reference |

| Isoindolinone-3-ols and Formamides | Copper(I) iodide | Deformylative C-N Coupling | C(3)-Amino Substituted Isoindolinones | ias.ac.in |

| N-Substituted Isoindolinones | Cu(OAc)₂·H₂O, TBHP | Oxidation | Phthalimides | arkat-usa.org |

Aqueous Phase-Transfer Conditions

The use of aqueous phase-transfer catalysis (PTC) represents a significant advancement in the synthesis of isoindolinone derivatives, offering benefits such as mild reaction conditions, reduced use of volatile organic solvents, and enhanced reaction rates. This methodology facilitates the transfer of reactants between immiscible aqueous and organic phases, enabling reactions that would otherwise be inefficient.

A notable application of aqueous PTC is in the synthesis of 3-methylene-isoindolin-1-ones. A simple and expedient method has been developed starting from 2-iodobenzamides and (silyl)alkynes. This process utilizes an inexpensive CuCl/PPh₃ catalyst system in the presence of n-Bu₄NBr (TBAB) as a phase-transfer agent, achieving high yields and short reaction times of around 30 minutes. A key feature of this method is the in situ desilylation of terminal alkynes under the reaction conditions, which conveniently "unmasks" the alkyne for the subsequent coupling and hydroamidation sequence. The feasibility of a one-pot process starting from 2-iodobenzamides, aryl halides, and trimethylsilylacetylene (B32187) (TMSA) under Pd/Cu catalysis further highlights the versatility of this approach.

Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have been effectively employed in the asymmetric Michael reaction of 3-substituted isoindolinones. google.com This provides a valuable route for constructing asymmetric 3,3-disubstituted isoindolinones with high yields and moderate to good enantioselectivity. google.com The reactivity in these reactions is highly dependent on the structure of the isoindolinone. acs.org For instance, the reaction of 3-phenyl-isoindolin-1-one with methyl vinyl ketone using a specific cinchonidinium-derived catalyst in a toluene (B28343)/water system with potassium carbonate as the base can yield the corresponding Michael adduct with significant enantiomeric excess.

Furthermore, bifunctional chiral ammonium (B1175870) salts have been investigated in the asymmetric cascade synthesis of key isoindolinone building blocks. organic-chemistry.org These catalysts, used in small quantities (as low as 2.5 mol%), can afford high yields and good enantioselectivities in the cascade reaction of 2-cyanobenzaldehyde with dimethyl malonate. organic-chemistry.org This strategy is particularly promising for large-scale applications due to its efficiency and the potential for high enantiomeric purity of the final products. organic-chemistry.org

| Catalyst System | Starting Materials | Product Type | Key Features |

| CuCl/PPh₃/TBAB | 2-Iodobenzamides, (Silyl)alkynes | 3-Methylene-isoindolin-1-ones | High yields, short reaction times, in situ desilylation |

| Chiral Cinchona Alkaloid-derived Ammonium Salts | 3-Substituted Isoindolinones, Michael Acceptors | Asymmetric 3,3-Disubstituted Isoindolinones | High yields, moderate to good enantioselectivity |

| Bifunctional Chiral Ammonium Salts | 2-Cyanobenzaldehyde, Dimethyl Malonate | Chiral Isoindolinone Building Blocks | High yields, good enantioselectivity with low catalyst loading |

Non-Metal Catalyzed and Environmentally Benign Syntheses

The development of synthetic methods that avoid the use of transition metals and operate under environmentally friendly conditions is a major focus in modern organic chemistry. For the synthesis of this compound and its analogs, several such strategies have emerged.

Base-Promoted Cascade Reactions

Base-promoted cascade reactions offer an efficient and atom-economical route to isoindolin-1-one derivatives from readily available starting materials without the need for metal catalysts. These reactions often involve a sequence of steps, such as nucleophilic addition, cyclization, and rearrangement, occurring in a single pot.

A significant advancement in this area is the cascade reaction of ortho-carbonyl-substituted benzonitriles with (chloromethyl)sulfonyl)benzenes, promoted by the inexpensive and environmentally benign base potassium carbonate (K₂CO₃). rsc.orgrsc.orgnih.gov This method allows for the synthesis of isoindolin-1-ones with a tetrasubstituted C-3 position or (Z)-3-(sulfonyl-methylene)isoindolin-1-ones under mild conditions. rsc.orgrsc.orgnih.gov The reaction cascade can involve up to six elemental steps in one pot. rsc.orgrsc.org The process is initiated by the deprotonation of the pronucleophile, followed by nucleophilic addition to the carbonyl group, ring closure, and a Dimroth rearrangement. rsc.orgnih.gov

The scope of this reaction is broad, with various substituted 2-formylbenzonitriles and ((chloromethyl)sulfonyl)benzenes leading to the desired products in good to high yields. rsc.org A sequential one-pot cascade/β-elimination/alkylation process has also been developed using only K₂CO₃, which provides access to N-alkylated derivatives of (Z)-3-(sulfonyl-methylene)isoindolin-1-ones. rsc.orgnih.gov

| Base | Starting Materials | Product Type | Key Features |

| K₂CO₃ | ortho-Carbonyl-substituted benzonitriles, ((Chloromethyl)sulfonyl)benzenes | 3,3-Dialkylated Isoindolin-1-ones, (Z)-3-(Sulfonyl-methylene)isoindolin-1-ones | Metal-free, mild conditions, one-pot, environmentally benign base |

| K₂CO₃ | 2-Formylbenzonitriles, ((Chloromethyl)sulfonyl)benzenes, Alkylating agents | N-Alkylated (Z)-3-(Sulfonyl-methylene)isoindolin-1-ones | Sequential one-pot cascade/β-elimination/alkylation |

Microwave-Assisted Green Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique is considered a green chemistry approach due to its energy efficiency. cardiff.ac.ukresearchgate.net

An efficient microwave-promoted synthesis of a (Z)-3-methyleneisoindolin-1-one library from 2-bromobenzamides and terminal alkynes has been developed using a Cu(OAc)₂·H₂O/DBU system. nih.gov This method is notable for its use of ethanol (B145695) as an environmentally friendly solvent and the dual role of DBU as both a base and a ligand for copper. The reactions are completed in just 20 minutes under microwave irradiation at 130 °C, affording the desired products in moderate to high yields with high stereoselectivity. nih.gov This approach accommodates a broad scope of substrates, including various benzamide (B126) substituents and both aryl and aliphatic alkynes. nih.gov

Another example is the microwave-assisted, catalyst-free synthesis of isoindolin-1-one-3-phosphonates through a three-component condensation of 2-formylbenzoic acid, aliphatic primary amines, and dialkyl phosphites. This method provides high yields of the novel title compounds at low temperatures and with short reaction times. The process has also been successfully adapted for continuous flow microwave synthesis, allowing for production on a "few g" scale.

| Reaction Type | Starting Materials | Catalyst/Promoter | Key Features |

| Domino Reaction | 2-Bromobenzamides, Terminal Alkynes | Cu(OAc)₂·H₂O/DBU | Microwave-assisted, short reaction time (20 min), ethanol solvent, high stereoselectivity |

| Three-Component Condensation | 2-Formylbenzoic acid, Primary amines, Dialkyl phosphites | None (Catalyst-free) | Microwave-assisted, high yields, low temperature, short reaction time, applicable to continuous flow |

Catalyst and Solvent-Free Conditions

The ultimate goal of green chemistry is to perform reactions without the need for catalysts or solvents, thus minimizing waste and environmental impact.

A catalyst-free, one-pot method has been developed for the synthesis of isoindolin-1-imine derivatives through a cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene (B1212753) compound in an aqueous medium at room temperature. This efficient and convenient reaction provides the corresponding products in excellent yields (90–98%) with easy purification.

As mentioned in the previous section, the microwave-assisted synthesis of isoindolin-1-one-3-phosphonates from 2-formylbenzoic acid, primary amines, and dialkyl phosphites can be performed under catalyst-free conditions. This highlights the potential of microwave irradiation to promote reactions that would typically require a catalyst.

Indium-mediated reactions also offer a pathway to isoindolin-1-ones under conditions that can be considered environmentally friendly. An indium-mediated one-pot reductive heterocyclization of nitroarenes with o-phthalaldehyde (B127526) in the presence of acetic acid in toluene at reflux produces the corresponding isoindolin-1-ones in reasonable yields. researchgate.net While not strictly solvent-free, this method utilizes a less toxic solvent and a recyclable metal.

Electro-Induced Synthetic Methods

Electrosynthesis is a powerful and green synthetic tool that uses electricity to drive chemical reactions, replacing conventional and often toxic or hazardous oxidizing and reducing agents. nih.gov This approach offers high efficiency, selectivity, and mild reaction conditions.

An electrochemically initiated tandem reaction of anilines with 2-formyl benzonitrile (B105546) has been developed to synthesize unprecedented 3-N-aryl substituted isoindolinones. This reaction is carried out via constant current electrolysis in a divided cell using a catalytic amount of electricity and a platinum cathode as the working electrode. DFT calculations have been used to investigate the mechanism of the electrochemical activation and the subsequent chemical cascade reactions.

Flow electrochemistry in a microreactor has been shown to be an efficient method for generating amidyl radicals, which can then undergo intramolecular hydroamination to produce isoindolinones. This technique often requires little to no supporting electrolyte, which simplifies purification and reduces costs. The efficiency of this flow process is demonstrated by the synthesis of an isoindolinone product in 96% yield after 1.5 hours, compared to only 51% yield after 6 hours in a batch reaction that required a supporting electrolyte.

Another electrochemical strategy for synthesizing isoindolinones involves the use of simple o-alkylbenzoic acids and alkyl nitriles under metal-catalyst and external oxidant-free conditions. This method proceeds via an aroyloxy radical-mediated benzyl (B1604629) C–H amination. Furthermore, an efficient paired electrochemical method for the selective deuteration of isoindolinones has been realized through H/D exchange, showcasing the utility of electrochemistry in late-stage modification of bioactive molecules.

| Electrochemical Method | Starting Materials | Product Type | Key Features |

| Tandem Reaction | Anilines, 2-Formyl Benzonitrile | 3-N-Aryl Substituted Isoindolinones | Constant current electrolysis, Pt-cathode, catalytic electricity |

| Flow Microreactor | Amides | Isoindolinones | Intramolecular hydroamination of amidyl radicals, electrolyte-free, high efficiency |

| C–H Amination | o-Alkylbenzoic acids, Alkyl Nitriles | Isoindolinones | Metal-catalyst and external oxidant-free |

| H/D Exchange | Isoindolinones | Deuterated Isoindolinones | Paired electrochemical method, late-stage modification |

Asymmetric Synthesis of 3-Substituted Isoindolin-1-one Derivatives

The development of asymmetric methods for the synthesis of 3-substituted isoindolin-1-ones is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. Various strategies have been developed to achieve high enantioselectivity in the synthesis of these chiral molecules.

Another strategy relies on the use of chiral auxiliaries. An anionic chiral auxiliary-mediated asymmetric alkylation of a carbamate (B1207046) has been successfully used to provide 3-substituted isoindolinones in high enantiomeric excess. This methodology was notably applied in the first asymmetric synthesis of (+)-lennoxamine.

Palladium-catalyzed asymmetric synthesis of 3,3-disubstituted isoindolinones has also been reported. This method involves the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl or alkenyl boronic acids under mild reaction conditions. This dicarbofunctionalization of enamides generates amide derivatives bearing quaternary stereocenters with broad functional group tolerance and high enantioselectivity.

| Asymmetric Strategy | Key Reagents/Catalysts | Product Type | Key Features |

| Direct Alkylation of Chiral Substrate | (S)-2-(tert-butylsulfinyl)-isoindolin-1-ones, LDA, Alkylating agents | 3-Substituted Isoindolinones | High yields, high diastereomeric ratios |

| Chiral Auxiliary-Mediated Alkylation | Carbamate with anionic chiral auxiliary | 3-Substituted Isoindolinones | High enantiomeric excess, application in total synthesis |

| Palladium-Catalyzed Dicarbofunctionalization | 1,1-Disubstituted enamides, Aryl/Alkenyl boronic acids, Pd-catalyst | 3,3-Disubstituted Isoindolinones with quaternary stereocenters | Broad functional group tolerance, high enantioselectivity |

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. organic-chemistry.orgresearchgate.net After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. organic-chemistry.org This strategy has been successfully applied to the synthesis of chiral 3-substituted isoindolinones.

One of the pioneering examples involved the use of (R)-phenylglycinol as a chiral auxiliary, which condenses with 2-formylbenzoic acid to produce a tricyclic γ-lactam as a single diastereomer. researchgate.net Another notable approach is the asymmetric alkylation of an anionic chiral auxiliary-mediated carbamate, which provides 3-substituted isoindolinones in high enantiomeric excess (ee). nih.gov This particular methodology was instrumental in the first asymmetric synthesis of (+)-lennoxamine. nih.gov

A significant development in this area is the use of N-tert-butylsulfinyl-isoindolinones. The diastereoselective alkylation of these intermediates has been investigated as a means to produce 3-alkyl-isoindolin-1-ones. google.com High diastereoselectivities have been achieved using lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) as the base, although yields were moderate. Conversely, sodium bis(trimethylsilyl)amide (NaHMDS) provided better yields but with lower diastereoselectivity. google.com The subsequent removal of the chiral auxiliary under mild oxidative conditions with ceric ammonium nitrate (B79036) (CAN) yields the desired (R)-3-alkyl-2,3-dihydro-1H-isoindolin-1-ones with high enantiopurity. google.com

| Chiral Auxiliary Approach | Key Reagents | Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|

| Condensation with (R)-phenylglycinol | 2-formylbenzoic acid | Single diastereomer | researchgate.net |

| Asymmetric alkylation of a carbamate | Anionic chiral auxiliary | High ee | nih.gov |

| Diastereoselective alkylation of N-tert-butylsulfinyl-isoindolinones | LDA or LiHMDS | High de | google.com |

| Diastereoselective alkylation of N-tert-butylsulfinyl-isoindolinones | NaHMDS | Lower de, good yield | google.com |

Development of Catalytic Asymmetric Methodologies

The development of catalytic asymmetric methods represents a significant advancement in the synthesis of chiral isoindolinones, offering more efficient and atom-economical routes compared to stoichiometric chiral auxiliary-based methods. researchgate.net These methodologies often employ chiral metal catalysts or organocatalysts to induce enantioselectivity. researchgate.net

Organocatalysis has emerged as a powerful tool. For instance, a cascade reaction involving an asymmetric nitro-Mannich reaction of α-amido sulfones derived from 2-formyl benzoates, followed by in situ cyclization, yields 3-(nitromethyl)isoindolin-1-ones with very high enantioselectivities (up to 98% ee). mdpi.com This reaction is catalyzed by Takemoto's catalyst, a bifunctional organocatalyst derived from trans-1,2-diaminocyclohexane. mdpi.com This catalyst has also been effective in the synthesis of isoindolinone-pyrazole hybrids with high enantiomeric excess. nih.gov Furthermore, an asymmetric transfer hydroxymethylation of activated isoindolinones using formaldehyde (B43269) surrogates has been achieved with the piperidine-based Takemoto catalyst, affording enantioenriched hydroxymethylated products in good to excellent yields and high enantiopurities. mdpi.com

Transition metal catalysis offers another versatile avenue. A highly efficient synthesis of chiral 3-substituted isoindolinone frameworks has been developed using a Rh(I)-catalyzed asymmetric arylation of boronic acids to 2-halobenzaldimines, followed by a Rh(I)-catalyzed intramolecular aminocarbonylation. nih.gov This method avoids the use of carbon monoxide gas by employing an aldehyde as the carbonyl source and tolerates a variety of functional groups, producing isoindolinones in moderate to high yields with high enantiomeric excesses. nih.gov The two Rh(I)-catalyzed transformations can also be performed in a one-pot sequence. nih.gov

| Catalytic Method | Catalyst | Key Reaction | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Organocatalysis | Takemoto's catalyst | Asymmetric aza-Henry/Lactamization | Up to 98% | mdpi.com |

| Organocatalysis | Takemoto's catalyst | Asymmetric synthesis of isoindolinone-pyrazole hybrid | 89% | nih.gov |

| Organocatalysis | Piperidine-based Takemoto catalyst | Asymmetric transfer hydroxymethylation | 81:19 to 97:3 e.r. | mdpi.com |

| Transition Metal Catalysis | Rh(I) complex | Asymmetric arylation and intramolecular aminocarbonylation | High | nih.gov |

Enzymatic and Biocatalytic Pathways to the Isoindolinone Core

The use of enzymes and biocatalytic systems in organic synthesis is a rapidly growing field, offering mild reaction conditions, high selectivity, and a reduced environmental footprint. While the application of these methods to the synthesis of this compound is still emerging, insights can be gained from the study of natural product biosynthesis and the enzymatic modification of related structures.

Elucidation of Biosynthetic Mechanisms (e.g., Zinnimidine)

The isoindolin-1-one framework is present in a variety of naturally occurring compounds. nih.gov The study of their biosynthetic pathways can provide valuable information for developing biocatalytic syntheses. Zinnimidine (B1209266), a fungal alkaloid, features an isoindolinone core. Research into its biosynthesis has shed light on the enzymatic machinery responsible for constructing this heterocyclic system. nih.gov The elucidation of these pathways can inspire the development of engineered microorganisms or isolated enzyme systems for the production of isoindolinone scaffolds.

Enzyme-Catalyzed Derivatization

Enzymes, particularly hydrolases like lipases, are widely used in biocatalysis for their ability to perform selective transformations on a broad range of substrates. mdpi.com These enzymes can catalyze reactions such as the enantioselective acylation of alcohols and amines, as well as the hydrolysis of esters and amides. mdpi.com While specific studies on the enzyme-catalyzed derivatization of this compound are not extensively documented, the principles of biocatalysis suggest potential applications.

For instance, an isoindolinone analog bearing an ester group could be a substrate for lipase-catalyzed hydrolysis to yield a carboxylic acid derivative. This approach is commonly used in the synthesis of soft drugs, where an ester bond is incorporated for rapid metabolic inactivation by ubiquitous hydrolases. researchgate.net Conversely, lipases can also catalyze esterification reactions in non-aqueous media. nih.gov This could potentially be used to attach various side chains to a hydroxyl-functionalized isoindolinone core. The chemo-, regio-, and enantioselectivity of these enzymes make them attractive tools for the late-stage functionalization of complex molecules, including the derivatization of the isoindolinone scaffold.

Chemical Transformations and Reactivity Profiles of 3 Methylamino Isoindolin 1 One

Functional Group Interconversions on the Methylamino Moiety

The methylamino group at the C-3 position is a secondary amine, which possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. While specific literature detailing functional group interconversions directly on 3-(methylamino)isoindolin-1-one is not extensively documented in the reviewed sources, the expected reactivity can be inferred from the general chemistry of secondary amines.

Key transformations for secondary amines include acylation and alkylation.

Acylation: Secondary amines react readily with acylating agents like acid chlorides or acid anhydrides to form amides. openstax.org This reaction is typically rapid at room temperature and can be performed in the presence of a base to neutralize the acid byproduct. libretexts.org The resulting amide is significantly less nucleophilic than the starting amine, which prevents over-acylation. openstax.org

Alkylation: The alkylation of secondary amines with agents such as alkyl halides can be challenging to control, often leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts due to the product amine being nucleophilic. openstax.org However, methods for selective mono-N-alkylation have been developed for other systems, such as the chelation of 3-amino alcohols with 9-BBN prior to alkylation. organic-chemistry.org

These fundamental reactions highlight the potential for modifying the methylamino moiety to introduce a diverse range of functional groups, thereby altering the compound's steric and electronic properties.

Reactions of the Isoindolin-1-one (B1195906) Ring System

The isoindolin-1-one ring exhibits a rich and varied reactivity, enabling the construction of more complex molecular architectures. Key reaction types include intramolecular cyclizations to form fused heterocyclic systems, nucleophilic and electrophilic additions at the C-3 position, and transformations involving related intermediates like 3-methylene isoindolinones.

3-Substituted isoindolin-1-ones serve as valuable precursors for the synthesis of fused polyheterocyclic compounds, such as benzotriazines and cinnolines, through intramolecular cyclization reactions. imperial.ac.uknih.gov

A synthetic strategy has been developed to produce 1,2,4-benzotriazine (B1219565) derivatives from 3-substituted isoindolin-1-ones. nih.gov This process involves the initial synthesis of 3-((nitrophenyl)amino)isoindolin-1-one derivatives via the reaction of 2-cyanobenzaldehyde (B126161) with 2-nitroaniline (B44862) derivatives in the presence of a strong base like methanolic KOH. openstax.orgnih.gov The aniline (B41778) nitrogen's lone pair attacks the carbonyl carbon, and the subsequent alkoxide intermediate attacks the cyano group, leading to a cyclized intermediate that rearranges to the stable lactam isoindolin-1-one. openstax.org

These isoindolin-1-one precursors then undergo intramolecular cyclization upon heating in a basic solution (e.g., 5% KOH in MeOH) to yield the fused 1,2,4-benzotriazine ring system. nih.gov The reaction can produce both the ester and the hydrolyzed acid form of the benzotriazine, depending on the reaction time and temperature. nih.gov

| Precursor Isoindolinone | Product | Yield (%) | Reference |

| 3-((2-Nitrophenyl)amino)isoindolin-1-one (10a) | Methyl 2-(benzo[e] ub.edusolubilityofthings.comrsc.orgtriazin-3-yl)benzoate (16a) | 89 | nih.gov |

| 3-((5-Chloro-2-nitrophenyl)amino)isoindolin-1-one (10e) | Methyl 2-(7-chlorobenzo[e] ub.edusolubilityofthings.comrsc.orgtriazin-3-yl)benzoate (16e) | 73 | nih.gov |

| 3-((4,5-Dichloro-2-nitrophenyl)amino)isoindolin-1-one (10g) | Methyl 2-(7-chloro-6-methoxybenzo[e] ub.edusolubilityofthings.comrsc.orgtriazin-3-yl)benzoate (16g) | 65 | openstax.orgnih.gov |

| 3-((2-Nitro-4-(trifluoromethyl)phenyl)amino)isoindolin-1-one (10h) | Methyl 2-(7-(trifluoromethyl)benzo[e] ub.edusolubilityofthings.comrsc.orgtriazin-3-yl)benzoate (16h) | 71 | nih.gov |

Table 1: Synthesis of 1,2,4-Benzotriazine Derivatives from 3-Substituted Isoindolin-1-ones.

Similarly, cinnoline (B1195905) derivatives can be synthesized from isoindolinone precursors. nih.gov The key intermediate, 2-(2-nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile, is prepared through a one-pot reaction between 2-cyanobenzaldehyde and 2-(2-nitrophenyl)acetonitrile. openstax.orgnih.gov This transformation proceeds via a nucleophilic addition, cyclization, and subsequent rearrangement. openstax.org

The resulting isoindolin-1-one derivative is then subjected to intramolecular cyclization under basic conditions (5% KOH in MeOH) with heating. nih.gov This step facilitates the formation of the fused cinnoline ring. As with the benzotriazines, both the ester and the corresponding carboxylic acid can be isolated, with the acid being favored by longer reaction times. nih.gov

| Heating Time | Yield of Cinnoline Ester (14) (%) | Yield of Cinnoline Acid (15) (%) | Combined Yield (%) | Reference |

| 15 min | 82 | 15 | 97 | nih.gov |

| 30 min | 60 | 34 | 94 | nih.gov |

| 1 h | 17 | 76 | 93 | nih.gov |

Table 2: Isolated yields of cinnoline products from the intramolecular cyclization of 2-(2-nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile (6) upon heating.

The C-3 position of the isoindolin-1-one ring is susceptible to both nucleophilic and electrophilic attack, providing a direct route to functionalization. The reactivity at this position is crucial for introducing substituents that modulate the biological activity of the molecule.

Palladium-catalyzed C(sp³)–H arylation adjacent to the nitrogen atom allows for the synthesis of 3-aryl isoindolinones. ub.edu This method provides rapid access to a class of compounds that are core structures in some alkaloids. ub.edu Furthermore, a tandem arylation/oxidation sequence can be employed to access 3-aryl-3-hydroxy isoindolinones, which have shown anti-tumor activity. ub.edu

The C-3 position can also be functionalized through reactions with organometallic reagents. For instance, the addition of the lithium salt of dimethyl methylphosphonate (B1257008) to N-substituted phthalimides leads to the formation of isoindolinones with a phosphono group attached at the C-3 position via a methylene (B1212753) bridge. solubilityofthings.com Additionally, various substituted isoindolin-1-ones can be prepared through the electrophilic cyclization of o-(1-alkynyl)benzamides with reagents like ICl, I₂, and NBS under mild conditions. britannica.com

3-Methyleneisoindolin-1-ones are reactive intermediates that can be generated in situ and subsequently trapped by nucleophiles. researchgate.net These intermediates are valuable for constructing molecules with a tetrasubstituted carbon center at the C-3 position. organic-chemistry.orgresearchgate.net

One method involves the acid-catalyzed Meyer–Schuster rearrangement of isoindolinone-based propargylic alcohols. researchgate.net This rearrangement forms the 3-methyleneisoindolinone intermediate, which can then undergo an intermolecular Friedel–Crafts alkylation with a suitable nucleophile, such as an indole, to assemble 3,3-disubstituted isoindolinones. researchgate.net This robust transformation allows for the rapid generation of a library of compounds with diverse structural features. researchgate.net

Intramolecular Cyclization to Fused Heterocycles

Development of Complex Polycyclic Architectures Incorporating the Scaffold

The isoindolin-1-one framework serves as a versatile building block for the synthesis of more complex, polycyclic structures. These intricate architectures are of significant interest in medicinal chemistry and materials science. Various synthetic strategies have been developed to construct fused and spirocyclic systems based on the isoindolinone core.

One prominent approach involves the use of isoindole umpolung, where the typical reactivity of the isoindole nucleus is reversed. nih.govnih.gov In this strategy, an in-situ generated nucleophilic isoindole is converted into an electrophilic isoindolium species through protonation. This electrophilic intermediate can then undergo intramolecular cyclization reactions, such as a Pictet-Spengler-type reaction, to afford polycyclic isoindolines in good yields. nih.govnih.gov This method provides an efficient route to a variety of fused heterocyclic systems.

Transition metal-catalyzed reactions have also proven to be powerful tools for the construction of polycyclic isoindolinone derivatives. For instance, palladium-catalyzed dearomative carbonylation of N-(2-bromobenzoyl)indoles has been employed to synthesize a range of polycyclic spiro-compounds containing the isoindolinone skeleton. researchgate.net This reaction proceeds via an intramolecular carbonylation and subsequent cyclization, leading to the formation of a spirocyclic junction at the C3 position of the isoindolinone ring.

Furthermore, ruthenium-catalyzed intramolecular C-H carbonylation of oxalyl amide-protected benzylamines offers another pathway to isoindolin-1-one derivatives, which can be further elaborated into more complex polycyclic systems. researchgate.net These methods highlight the utility of the isoindolinone scaffold in accessing structurally diverse and complex molecules.

| Synthetic Strategy | Key Intermediate/Reaction | Resulting Polycyclic System | Reference |

| Isoindole Umpolung | Electrophilic Isoindolium Ion | Fused Polycyclic Isoindolines | nih.govnih.gov |

| Palladium-Catalyzed Dearomative Carbonylation | N-(2-bromobenzoyl)indoles | Spiro-isoindolinones | researchgate.net |

| Ruthenium-Catalyzed C-H Carbonylation | Oxalyl Amide-Protected Benzylamines | Fused Isoindolin-1-ones | researchgate.net |

Computational and Theoretical Studies on 3 Methylamino Isoindolin 1 One and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of isoindolinone systems.

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of organic reactions, including the synthesis of complex heterocyclic scaffolds like isoindolin-1-ones. researchgate.netunimib.it By calculating the energies of reactants, transition states, and products, DFT allows researchers to map out the entire energy profile of a reaction pathway, providing crucial insights into feasibility, selectivity, and the underlying electronic transformations. researchgate.net

In the context of isoindolinone synthesis, DFT computations have been employed to rationalize observed selectivities in base-promoted cascade reactions. researchgate.net For instance, studies on the formation of 3-substituted and 3,3-disubstituted isoindolin-1-ones from ortho-carbonyl-substituted benzonitriles have utilized DFT to investigate the free energy profiles of the proposed mechanistic pathways. researchgate.net These calculations can confirm whether a proposed mechanism, such as a nucleophilic attack at the nitrile group followed by cyclization, is energetically favorable compared to alternative routes. researchgate.net DFT methods are also applied to understand the role of catalysts and reaction conditions, helping to optimize synthetic protocols. researchgate.netmdpi.com The general approach involves modeling the system and calculating the free energies of all relevant species, including intermediates and transition states, often incorporating a solvent model to better simulate experimental conditions. researchgate.net

The power of DFT extends to various reaction types that can produce heterocyclic systems, such as 1,3-dipolar cycloadditions, which share mechanistic features with the intramolecular cyclizations seen in isoindolinone synthesis. unimib.itmdpi.com These theoretical investigations help clarify whether a reaction proceeds through a concerted (one-step) or stepwise mechanism, and can explain observed regioselectivity by comparing the activation barriers for different pathways. mdpi.com

The electronic structure of a molecule is fundamental to its chemical reactivity. Quantum chemical calculations provide access to a suite of parameters that quantify this behavior. For isoindolinone analogs, these descriptors help predict their stability and interaction potential. Key parameters are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical indicator of chemical stability; a larger gap generally implies lower reactivity and higher kinetic stability. nih.gov These parameters are often correlated with the observed biological or chemical activity of a series of compounds. researchgate.net

Other important reactivity descriptors that can be calculated include:

Chemical Hardness (η): A measure of resistance to a change in electron configuration. It is calculated from the HOMO and LUMO energies. nih.gov

Electronegativity (χ): The power of an atom or molecule to attract electrons. researchgate.net

Fraction of Electron Transfer (ΔN): Quantifies the number of electrons transferred from an inhibitor molecule to a metal surface in corrosion studies, a concept applicable to any electron donor-acceptor interaction. researchgate.net

These parameters are typically calculated using DFT at a specific level of theory and basis set, such as B3LYP/6-311G++. nih.gov

Table 1: Key Chemical Reactivity Parameters Derived from Quantum Chemical Calculations

| Parameter | Symbol | Description | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital. | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital. | Indicates electron-accepting ability. |

| Energy Gap | Eg | The energy difference between ELUMO and EHOMO. | Relates to chemical stability and reactivity. nih.gov |

| Chemical Hardness | η | Resistance to deformation of the electron cloud. | A higher value suggests greater stability. nih.gov |

| Electronegativity | χ | The ability to attract electrons in a chemical bond. | Predicts the nature of chemical bonding. researchgate.net |

This table provides a generalized overview of parameters used in computational studies.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and predict its reactivity. uni-muenchen.delibretexts.org The MEP is calculated at various points in space around the molecule and then mapped onto a surface, typically the electron isodensity surface. uni-muenchen.deresearchgate.net Different colors are used to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas of intermediate or near-zero potential. libretexts.org

For a molecule like 3-(Methylamino)isoindolin-1-one, an MEP map would highlight the most reactive sites. The oxygen atom of the carbonyl group is expected to be a region of high negative potential (red), making it a primary site for hydrogen bonding and interactions with electrophiles. nih.gov Conversely, the hydrogen atoms on the amine groups would exhibit positive potential (blue), identifying them as potential hydrogen bond donors. researchgate.net

MEP analysis is crucial in structure-activity relationship (SAR) studies. By comparing the MEP maps of a series of isoindolinone analogs with their varying biological activities, researchers can identify specific electrostatic features that are essential for molecular recognition and binding to a biological target. nih.gov For example, the presence of a strong negative potential region in a specific location might be correlated with high inhibitory activity against a particular enzyme. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics describes the electronic nature of a molecule, molecular dynamics (MD) simulations provide a view of its physical movements and interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the analysis of conformational changes, stability, and binding events in a simulated physiological environment. nih.govyoutube.com

A critical application of MD simulations in drug discovery is to assess the stability of a ligand when bound to its protein target. nih.gov After a potential drug candidate, such as an isoindolinone analog, is placed into the binding site of a protein using molecular docking, an MD simulation is run to observe its behavior. If the ligand remains in its initial binding pose throughout the simulation and maintains key interactions, the complex is considered stable. nih.govnih.gov

The stability is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand's atoms relative to its starting position. A low and stable RMSD value over time suggests a stable binding mode. nih.gov In contrast, a ligand with a high and fluctuating RMSD is likely to be unstable in that binding pose and may dissociate from the protein. nih.gov Advanced techniques like Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB/GBSA) can be used to calculate the binding free energy from the MD trajectory, providing a more quantitative measure of binding affinity. nih.gov

MD simulations provide a dynamic and detailed picture of the specific intermolecular interactions that stabilize a protein-ligand complex. nih.gov They allow researchers to observe the formation and breaking of hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent forces in real-time. nih.gov

For isoindolin-1-one (B1195906) derivatives targeting enzymes like phosphoinositol-3-kinase γ (PI3Kγ), MD simulations have been used to identify the key amino acid residues involved in binding. nih.gov For example, simulations can reveal that the carbonyl group of the isoindolinone core forms a crucial hydrogen bond with a catalytic lysine (B10760008) residue in the active site, while the aromatic ring participates in π–sigma interactions with a gatekeeper isoleucine residue. nih.gov The methylamino group could also engage in specific hydrogen bonding or electrostatic interactions. By analyzing the frequency and duration of these interactions throughout the simulation, one can determine which are most critical for anchoring the ligand in the binding pocket. This detailed understanding of the binding mode is invaluable for the rational design of more potent and selective analogs. nih.gov

Table 2: Common Molecular Interactions Elucidated by MD Simulations

| Interaction Type | Description | Example within an Isoindolinone-Protein Complex |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (e.g., O, N) and another nearby electronegative atom. | The carbonyl oxygen of the isoindolinone core acting as an acceptor for a hydrogen bond from a lysine residue's amine group. nih.gov |

| Hydrophobic Interaction | The tendency of nonpolar groups to aggregate in an aqueous environment to exclude water molecules. | An alkyl or aryl substituent on the isoindolinone ring fitting into a hydrophobic pocket lined with residues like leucine (B10760876) or valine. nih.gov |

| π-π Stacking | A non-covalent interaction between aromatic rings. Can be face-to-face or edge-to-face. | The benzene (B151609) ring of the isoindolinone scaffold interacting with the aromatic side chain of a phenylalanine or tyrosine residue. nih.gov |

| π-Sigma Interaction | An interaction between a π-system (like an aromatic ring) and a sigma bond or a lone pair. | The isoindolinone ring interacting with an aliphatic side chain of a residue like isoleucine or methionine. nih.gov |

This table provides a generalized overview of interactions observed in computational studies of protein-ligand complexes.

Emerging Research Trends and Future Prospects

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of the isoindolin-1-one (B1195906) skeleton is a continuously evolving field, with a strong emphasis on creating efficient, scalable, and environmentally friendly processes. clockss.org Modern synthetic chemistry is moving away from complex, multi-step procedures towards more streamlined "one-pot" reactions that improve yield and reduce waste.

Recent advancements include:

Lithiation-Based One-Pot Synthesis : Researchers have developed a one-pot method for synthesizing 3-substituted isoindolin-1-ones by lithiating N'-benzyl-N,N-dimethylureas, followed by reaction with various electrophiles, achieving high yields. nih.govresearchgate.net

Indium-Mediated Reductive Heterocyclization : A novel, environmentally conscious one-pot synthesis uses indium and acetic acid to facilitate a reductive condensation between nitroarenes and o-phthalaldehyde (B127526). clockss.org This method is notable for using nitro compounds as a nitrogen source, aligning with the principles of green chemistry. clockss.org

Ultrasound and Grinding Techniques : To further enhance sustainability, methods such as ultrasound-assisted one-pot synthesis and solvent-free grinding reactions are being employed. researchgate.netresearchgate.net These techniques often lead to high yields in shorter reaction times with minimal environmental impact.

Domino and Cascade Reactions : Complex isoindolin-1-one derivatives are being constructed through elegant domino multi-component reactions and cascade processes, which involve C-H functionalization and intramolecular cyclization. researchgate.net

| Synthetic Methodology | Key Features | Reactants/Catalysts | Advantages | Reference(s) |

| One-Pot Lithiation | Cyclization via lithiation and electrophilic substitution. | N'-benzyl-N,N-dimethylureas, t-BuLi | High yields, simple procedure. | nih.gov, researchgate.net |

| Indium-Mediated Cyclization | Reductive heterocyclization. | Nitroarenes, o-phthalaldehyde, Indium/Acetic Acid | Environmentally friendly, uses nitro compounds as N-source. | clockss.org |

| Ultrasound-Assisted Synthesis | One-pot reaction under ultrasound irradiation. | (Z)-3-benzylideneisobenzofuran-1(3H)-ones | Scalable, high yields, efficient. | researchgate.net |

| Transition Metal Catalysis | Intramolecular cyclization of benzamides. | Benzamides, Palladium or Copper catalysts | Mild conditions, readily available materials. | researchgate.net |

| Solvent-Free Grinding | Reaction occurs by mechanical grinding without solvent. | N/A | Green chemistry, reduced waste. | researchgate.net |

Advanced Computational Design and Predictive Modeling for Chemical Space Exploration

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective exploration of vast chemical spaces. nih.gov For isoindolin-1-one derivatives, these methods are used to predict biological activity, understand structure-activity relationships (SAR), and design novel compounds with improved properties. nih.gov

Key computational approaches include:

Molecular Docking and Dynamics : These methods simulate the interaction between a ligand (the isoindolin-1-one derivative) and its protein target. Studies on PI3Kγ inhibitors have used docking to predict binding modes and molecular dynamics (MD) simulations to assess the stability of the ligand-protein complex. nih.govnih.gov

3D-QSAR and CoMFA/CoMSIA : Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to correlate the 3D properties of molecules with their biological activity. nih.govnih.gov These models generate contour maps that highlight regions where steric, electrostatic, or other property changes could enhance potency or selectivity. nih.gov

In Silico ADMET Prediction : The drug-likeness of newly designed compounds is often evaluated in silico by predicting their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov This helps to filter out compounds that are likely to fail in later stages of drug development.

Density Functional Theory (DFT) : DFT studies are employed to understand the fundamental electronic structure, reactivity, and spectroscopic properties of isoindolin-1-one derivatives, providing insights into their stability and molecular interactions. researchgate.net

| Computational Technique | Application for Isoindolin-1-one Derivatives | Key Insights | Reference(s) |

| Molecular Docking | Predicting binding orientation in protein active sites (e.g., PI3Kγ). | Identification of key intermolecular interactions. | nih.gov |

| Molecular Dynamics (MD) | Simulating the stability and dynamics of the ligand-protein complex over time. | Assessment of binding stability and conformational changes. | nih.gov, researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Correlating 3D molecular fields with inhibitory activity (pIC50). | Guiding the design of new derivatives with predicted higher potency and selectivity. | nih.gov, nih.gov |

| ADMET Prediction | Evaluating drug-likeness based on physicochemical properties. | Filtering of compound libraries for favorable pharmacokinetic profiles. | nih.gov |

| Density Functional Theory (DFT) | Analyzing electronic structure, orbital energies (HOMO-LUMO), and reactivity. | Understanding molecular stability and reactive sites. | researchgate.net |

Mechanistic Investigations of Molecular Interactions and Biological Pathways (in vitro)

Understanding how 3-(Methylamino)isoindolin-1-one and its derivatives function at a molecular level is crucial for their development as therapeutic agents. In vitro studies provide a controlled environment to dissect these mechanisms. Research has shown that isoindolin-1-one-based compounds can interact with a variety of biological targets, including protein kinases and enzymes. nih.govresearchgate.net

For instance, detailed molecular modeling and in vitro assays of isoindolin-1-one derivatives as PI3Kγ inhibitors have revealed specific binding interactions within the ATP pocket of the enzyme. nih.gov Key interactions identified include:

Hydrogen Bonds : The carbonyl group of the isoindolin-1-one core can form hydrogen bonds with key amino acid residues, such as the catalytic lysine (B10760008) K644. nih.gov

π-Interactions : The aromatic ring of the isoindolinone scaffold can engage in π-sigma or π-π stacking interactions with residues like I879, which acts as a gatekeeper in the binding site. nih.gov

These specific interactions are fundamental to the compound's inhibitory activity. Furthermore, in vitro screening against various cancer cell lines (such as MCF-7, A-549, and U-373 MG) has demonstrated the antiproliferative effects of certain derivatives, suggesting that their mechanism of action involves the inhibition of protein kinases crucial for cancer cell growth. nih.gov

Exploration of New Derivatization Strategies for Enhanced Selectivity in Molecular Targets

A central goal in drug design is to create molecules that bind selectively to their intended target, thereby minimizing off-target effects. The isoindolin-1-one scaffold is an excellent starting point for chemical modification to achieve this selectivity. ontosight.ai Derivatization strategies focus on adding or modifying functional groups at various positions on the core structure.

Current research explores several avenues:

Substitution at the C3-Position : The C3 position is a common site for modification, allowing for the introduction of a wide range of substituents that can probe the binding pocket of a target protein and enhance selectivity. researchgate.net

N-Alkylation and N-Arylation : Modifying the nitrogen atom of the isoindolin-1-one ring can significantly alter a compound's properties. nih.gov Palladium-catalyzed reactions are often used to introduce different alkyl or aryl groups. nih.gov

Fragment-Based Design : In studies targeting PI3Kγ, a fragment-substitution strategy was used to design new compounds aimed at achieving selectivity over the related PI3Kδ isoform. nih.gov This involves replacing parts of a known inhibitor with different chemical fragments to exploit subtle differences between the target proteins. nih.gov

"Magic Methyl" Effect : The strategic introduction of a methyl group can lead to a disproportionate increase in binding affinity or a favorable change in a molecule's properties. nih.gov Research on 3-methylated analogs of known bioactive isoindolinones is underway to leverage this effect for improved potency and selectivity. nih.gov

Role in Scaffold Diversity and Chemical Library Construction

The isoindolin-1-one framework serves as a valuable scaffold for the construction of chemical libraries—large, diverse collections of compounds used in high-throughput screening to identify new drug leads. nih.govnih.gov The ability to easily diversify the isoindolin-1-one core makes it ideal for generating novel structures. nih.gov

The importance of scaffold diversity is highlighted by the creation of massive commercial libraries, some containing tens of thousands of unique scaffolds, to maximize the chances of finding a hit against a new biological target. medchemexpress.combio-connect.nl By using the isoindolin-1-one core as a starting point, researchers can construct focused libraries of related compounds. For example, a library of 46 multi-substituted 3-methyleneisoindolin-1-ones was synthesized to screen for anti-cancer activity. nih.gov Similarly, a small library of 3-substituted isoindolinones was prepared to evaluate their potential as antiplasmodium agents. researchgate.net These libraries provide a rich source of chemical matter for discovering new therapeutic agents and exploring the biological potential of the isoindolin-1-one chemical space. ontosight.ai

Q & A

Q. Methodological Guidance

- Catalyst Selection : Pd-based catalysts favor C–N bond formation, while base-promoted systems prioritize electrophilic substitution.

- Yield Optimization : Monitor reaction progress via TLC or HPLC to isolate intermediates and avoid byproducts.

- Purity Validation : Use preparative chromatography and recrystallization (e.g., acetone/hexane mixtures) to achieve >95% purity, confirmed by HRMS and NMR .

How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

Advanced Research Focus

Conflicting NMR or HRMS data may arise from tautomerism, residual solvents, or regioisomeric impurities. For instance, ¹H NMR signals for exocyclic methylene protons in 3-methyleneisoindolin-1-one derivatives (δ 5.19–5.30 ppm) can shift due to solvent polarity (CDCl₃ vs. DMSO-d₆) or hydrogen bonding .

Q. Methodological Guidance

- Dynamic NMR Studies : Perform variable-temperature ¹H NMR to detect tautomeric equilibria (e.g., enamine-imine shifts).

- Isotopic Labeling : Use deuterated analogs to assign ambiguous signals.

- Complementary Techniques : Combine ¹³C DEPT-135, HSQC, and HMBC to resolve overlapping signals in congested aromatic regions .

What computational strategies support mechanistic elucidation of this compound formation?

Advanced Research Focus

DFT calculations (e.g., B3LYP/6-31G*) are critical for modeling transition states and intermediates in cascade reactions. For example, studies on isoindolinone synthesis from 2-carbonylbenzonitriles identified rate-determining steps (e.g., nucleophilic attack at the nitrile carbon) and validated experimentally observed regioselectivity .

Q. Methodological Guidance

- Reaction Pathway Mapping : Calculate Gibbs free energy profiles to identify kinetically favored pathways.

- Solvent Effects : Use implicit solvation models (e.g., SMD) to simulate polarity-dependent outcomes.

- Validation : Cross-reference computed NMR chemical shifts (GIAO method) with experimental data to confirm proposed intermediates .

How should researchers design structure-activity relationship (SAR) studies for this compound analogs?

Advanced Research Focus

SAR studies require systematic variation of substituents at the isoindolinone core. For example, anti-inflammatory activity in 3-arylidene-indolin-2-ones correlates with electron-withdrawing groups (e.g., –NO₂) at the para position, while antimicrobial activity depends on lipophilic side chains (e.g., pentadecylphenoxy) .

Q. Methodological Guidance

- Scaffold Diversification : Introduce substituents via Suzuki-Miyaura coupling or reductive amination.

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against targets like COX-2 or bacterial enzymes.

- Biological Assays : Prioritize in vitro models (e.g., LPS-induced macrophages for anti-inflammatory testing) with dose-response analyses (IC₅₀ determination) .

What strategies mitigate batch-to-batch variability in this compound synthesis?

Basic Research Focus

Variability often stems from inconsistent catalyst activation or moisture-sensitive intermediates. For example, Pd catalysts require rigorous degassing (N₂/Ar) to prevent oxidation, while hygroscopic reagents (e.g., KHMDS) demand anhydrous conditions .

Q. Methodological Guidance

- Process Standardization : Use gloveboxes for air-sensitive steps and pre-dried solvents (e.g., molecular sieves in THF).

- Quality Control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor key intermediates.

- Batch Documentation : Record exact stoichiometry, mixing rates, and temperature gradients for reproducibility .

How can conflicting pharmacological data for isoindolinone derivatives be reconciled?

Advanced Research Focus

Contradictory results (e.g., varying antimicrobial potency in structurally similar analogs) may arise from assay conditions (e.g., bacterial strain variability) or compound stability. For instance, this compound derivatives with pentadecyl chains showed 90% inhibition against S. aureus but were inactive against E. coli due to differences in membrane permeability .

Q. Methodological Guidance

- Assay Replication : Test compounds across multiple cell lines or microbial strains.

- Metabolic Stability : Perform microsomal incubation studies (e.g., liver microsomes) to assess oxidative degradation.

- Data Normalization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.